molecular formula C15H14N2S B2476907 2-(1-phenylethylsulfanyl)-1H-benzimidazole CAS No. 333746-89-7

2-(1-phenylethylsulfanyl)-1H-benzimidazole

Cat. No. B2476907
M. Wt: 254.35
InChI Key: CKZYMJHZEACSTO-UHFFFAOYSA-N
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Description

“2-(1-phenylethylsulfanyl)-1H-benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The phenylethylsulfanyl group attached to it is a sulfur-containing substituent, which can greatly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by its constituent parts. The benzimidazole core is a planar, aromatic, and heterocyclic component. The phenylethylsulfanyl group would add steric bulk and could potentially influence the compound’s overall conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzimidazoles can participate in a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the aromatic benzimidazole ring and the phenylethylsulfanyl group could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives have shown promising results as antimicrobial agents. For example, a study introduced novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, displaying potent activities against Helicobacter pylori, a significant gastric pathogen. These compounds, especially a prototype carbamate, exhibited low minimal inhibition concentrations against various clinically relevant H. pylori strains, including those resistant to conventional treatments. The development of resistance against these derivatives was found to be clinically acceptable, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Another research effort synthesized 2-mercaptobenzimidazole derivatives with notable antimicrobial and cytotoxic activities. These compounds were evaluated against a range of microbial strains, showing excellent activity and presenting themselves as potential antimicrobial and anticancer agents (Hosamani & Shingalapur, 2011).

Antioxidant Activity

Benzimidazole derivatives have also been identified for their antioxidant properties. In a study, 2-methyl benzimidazole, recognized for its pharmacophoric significance in medicinal chemistry, was synthesized and its antioxidant activity was assessed using the DPPH method. This highlights the role of benzimidazole compounds in combating oxidative stress-related diseases (Saini et al., 2016).

Synthesis Methodologies

Research has been directed towards developing greener and more efficient synthesis methods for benzimidazole derivatives. A study reported the use of deep eutectic solvent (DES) as both a reaction medium and reagent for the synthesis of benzimidazoles, emphasizing the environmental benefits of such methodologies (Di Gioia et al., 2019). Another approach described an efficient aqueous phase synthesis of benzimidazoles/benzothiazoles in the presence of β-cyclodextrin, providing high yields under neutral conditions and demonstrating the potential for more sustainable chemical processes (Katla et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the appropriate safety data sheets when handling any chemical compound .

Future Directions

The future directions in the study of this compound could involve exploring its potential applications, particularly if it has biological activity. For instance, many benzimidazole derivatives have been studied for their potential as therapeutic agents .

properties

IUPAC Name

2-(1-phenylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11(12-7-3-2-4-8-12)18-15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZYMJHZEACSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenylethylsulfanyl)-1H-benzimidazole

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